molecular formula C5H4I2N2 B189617 2,6-Diiodopyridin-3-amine CAS No. 383131-50-8

2,6-Diiodopyridin-3-amine

Cat. No.: B189617
CAS No.: 383131-50-8
M. Wt: 345.91 g/mol
InChI Key: SJSRBFDEPMZNCK-UHFFFAOYSA-N
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Description

2,6-Diiodopyridin-3-amine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two iodine atoms at the 2 and 6 positions and an amino group at the 3 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diiodopyridin-3-amine typically involves the iodination of pyridine derivatives. One common method is the direct iodination of 3-aminopyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process. The general reaction scheme is as follows:

[ \text{3-Aminopyridine} + 2 \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodopyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and aryl-alkene derivatives. These reactions typically require palladium catalysts and base conditions.

    Reduction Reactions: The iodine atoms can be reduced to form 2,6-diaminopyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halide salts, and polar aprotic solvents (e.g., dimethylformamide).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl and aryl-alkene derivatives.

    Reduction Products: 2,6-Diaminopyridine derivatives.

Scientific Research Applications

2,6-Diiodopyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antiviral agents.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.

    Catalysis: The compound is utilized as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromopyridin-3-amine: Similar structure with bromine atoms instead of iodine. It exhibits different reactivity and properties due to the smaller size and lower electronegativity of bromine.

    2,6-Dichloropyridin-3-amine: Contains chlorine atoms, leading to distinct chemical behavior and applications compared to the iodine derivative.

    2,6-Difluoropyridin-3-amine: Fluorine atoms impart unique electronic properties, making it useful in different contexts.

Uniqueness

2,6-Diiodopyridin-3-amine is unique due to the presence of iodine atoms, which confer specific reactivity and properties. The larger atomic size and higher electronegativity of iodine compared to other halogens result in distinct chemical behavior, making this compound valuable for specialized applications in various fields.

Properties

IUPAC Name

2,6-diiodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRBFDEPMZNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400297
Record name 2,6-diiodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-50-8
Record name 2,6-diiodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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